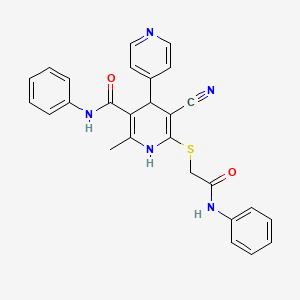
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a broader class of chemically and pharmacologically significant substances that are studied for their potential applications in various fields, excluding specific drug use and dosage. The research focuses on the synthesis, molecular and physical properties, chemical reactions, and structure analysis of such compounds.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-component reactions, such as the one-step, three-component synthesis combining aldehydes, thiols, and malononitrile to produce 1,4-dihydropyridines and pyridines with medicinal utility (Evdokimov et al., 2006). This method demonstrates an efficient approach to generating complex molecules with significant biological activity.
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These methods help in determining the conformation, stereochemistry, and overall structural integrity of the synthesized compounds (Jayarajan et al., 2019).
科学的研究の応用
Synthesis and Characterization
Design and Synthesis : Research in the field of organic and medicinal chemistry focuses on the design, synthesis, and evaluation of novel compounds with biological activities. Compounds like 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide are often synthesized through various organic reactions and methods, including microwave-assisted synthesis and conventional chemical methods, to explore their potential biological activities (Wanare, 2022); (Youssef, Azab, & Youssef, 2012).
Structural Analysis and Derivatives : The molecular and crystal structures of various derivatives of compounds like this compound are studied using techniques like single-crystal diffraction, FTIR, NMR, and mass spectrometry. These studies help in understanding the structural aspects and properties of these compounds (Bakhite, Al‐Sehemi, & Yamada, 2005); (Kornev, Tishin, & Sosnovskikh, 2019).
Biological Activities and Applications
Anticancer Activity : Research has indicated that some derivatives of this compound class demonstrate potential anticancer activities. These activities are studied through methods like molecular docking analyses, highlighting the interactions of these compounds with biological targets such as tubulin, which may contribute to their anticancer properties (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Antimicrobial and Antifungal Agents : Compounds derived from this compound have been synthesized and evaluated for their antibacterial and antifungal properties. These studies involve synthesizing novel derivatives and assessing their efficacy against various microbial strains (Rathod & Solanki, 2018); (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015).
Applications in Heterocyclic Chemistry : The compound and its derivatives are extensively used in heterocyclic chemistry for the synthesis of a wide range of heterocyclic compounds. These compounds are important in various applications, including the development of pharmaceuticals and materials science (Dotsenko, Krivokolysko, & Litvinov, 2012).
Polyamide Synthesis : In polymer science, derivatives of this compound are used in the synthesis of new polyamides. These polymers, characterized by their thermal properties and solubility, are significant in material science applications (Faghihi & Mozaffari, 2008).
特性
IUPAC Name |
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c1-18-24(26(34)32-21-10-6-3-7-11-21)25(19-12-14-29-15-13-19)22(16-28)27(30-18)35-17-23(33)31-20-8-4-2-5-9-20/h2-15,25,30H,17H2,1H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGWZIWSLPJTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=NC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


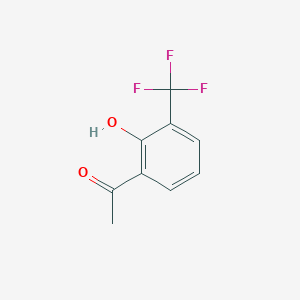
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

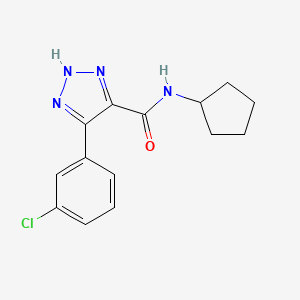
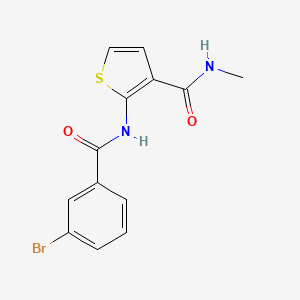
![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)
![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)
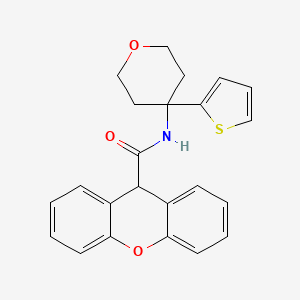
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)
